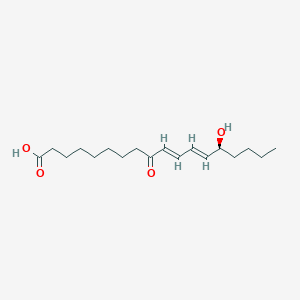
Porrigenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Porrigenic acid is a lipid. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Cytotoxicity
Porrigenic acid has been identified as a cytotoxic agent. A study conducted by Hasegawa et al. reported that this compound exhibited significant cytotoxic effects against various cancer cell lines . The isolation and structural elucidation of this compound revealed its potential as a lead compound for developing anticancer drugs.
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases . This property makes it a candidate for further investigation in the context of chronic inflammation and related disorders.
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Given its cytotoxic effects, this compound may be explored as a component in cancer therapies. Its ability to induce cell death in malignant cells positions it as a promising candidate for drug development.
- Anti-inflammatory Therapies : The compound's anti-inflammatory properties could be harnessed for developing treatments for conditions such as arthritis, asthma, and other inflammatory diseases.
- Natural Product Research : As a natural compound, this compound contributes to the growing field of natural product research aimed at discovering new therapeutic agents from fungi and plants.
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study published in the Chemical & Pharmaceutical Bulletin, researchers isolated this compound from Pleurocybella porrigens and evaluated its cytotoxicity against several cancer cell lines. The results indicated that this compound significantly reduced cell viability, demonstrating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
A separate investigation focused on the anti-inflammatory mechanisms of this compound. The study found that it effectively inhibited nitric oxide production in macrophages, which is crucial for mediating inflammatory responses. This finding supports the hypothesis that this compound could be beneficial in managing inflammatory conditions .
Analyse Chemischer Reaktionen
Structural Features Governing Reactivity
Porrigenic acid’s reactivity arises from three key functional groups:
-
Hydroxyl group (-OH) at C14: Prone to esterification, oxidation, or hydrogen bonding.
-
Ketone group (=O) at C9: Participates in nucleophilic additions or reductions.
-
Conjugated diene system (C10–C12): Susceptible to electrophilic additions or Diels-Alder reactions.
Cytotoxic Activity
This compound exhibits selective cytotoxicity against human myeloma THP-1 cells (IC₅₀ = 12.5 μM) but shows no significant toxicity against B16F1 melanoma cells . This bioactivity is attributed to its conjugated enone system, which may interact with cellular thiols or induce oxidative stress .
Thermal Stability
The compound is thermolabile, degrading at temperatures above 100°C. Degradation products include shorter-chain fatty acids and ketones, though specific pathways remain uncharacterized .
Hydroxyl Group Reactions
| Reaction Type | Example | Potential Products |
|---|---|---|
| Esterification | Reaction with acetic anhydride | This compound acetate |
| Oxidation | Treatment with Jones reagent (CrO₃/H₂SO₄) | 14-Keto derivative |
Ketone Group Reactions
| Reaction Type | Example | Potential Products |
|---|---|---|
| Reduction | Catalytic hydrogenation (H₂/Pd) | Secondary alcohol at C9 |
| Nucleophilic addition | Reaction with Grignard reagents | Alkylated derivatives |
Conjugated Diene Reactions
| Reaction Type | Example | Potential Products |
|---|---|---|
| Diels-Alder | Cycloaddition with maleic anhydride | Six-membered cyclic adduct |
| Electrophilic addition | Bromination (Br₂ in CCl₄) | Dibromide at C10 and C12 |
Stability Under Acidic/Basic Conditions
-
Acidic conditions : Protonation of the ketone group may enhance electrophilicity, facilitating nucleophilic attacks.
-
Basic conditions : Deprotonation of the hydroxyl group (pKa ~16–18) could lead to ester hydrolysis or saponification if esterified .
Analytical Characterization Data
Key spectroscopic data used to confirm its structure:
Eigenschaften
Molekularformel |
C18H30O4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(10E,12E,14S)-14-hydroxy-9-oxooctadeca-10,12-dienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-16(19)13-9-10-14-17(20)12-7-5-4-6-8-15-18(21)22/h9-10,13-14,16,19H,2-8,11-12,15H2,1H3,(H,21,22)/b13-9+,14-10+/t16-/m0/s1 |
InChI-Schlüssel |
GDCBVHSUEZTUIW-NRJQCZOGSA-N |
Isomerische SMILES |
CCCC[C@@H](/C=C/C=C/C(=O)CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCC(C=CC=CC(=O)CCCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















